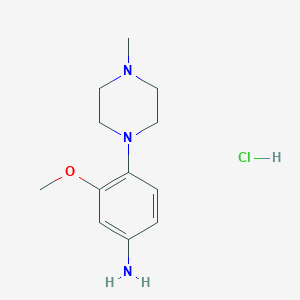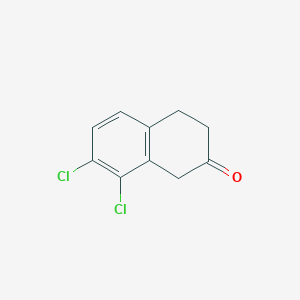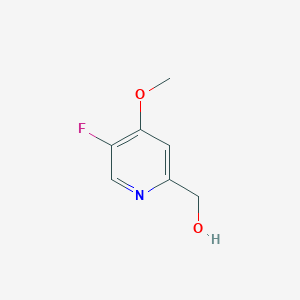
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O2S. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methylsulfonyl, and trifluoromethyl groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro, methylsulfonyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-2-(methylsulfonyl)-4-(trifluoromethyl)pyrimidine include:
5-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
5-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the methylsulfonyl group, which may influence its chemical properties and biological activity.
2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine:
The presence of all three substituents (chloro, methylsulfonyl, and trifluoromethyl) in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C6H4ClF3N2O2S |
|---|---|
Peso molecular |
260.62 g/mol |
Nombre IUPAC |
5-chloro-2-methylsulfonyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O2S/c1-15(13,14)5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
Clave InChI |
RIOQYYJWXNLYCR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=C(C(=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


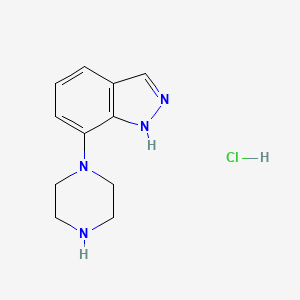
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)

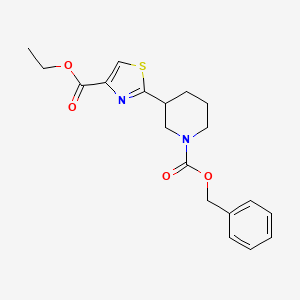
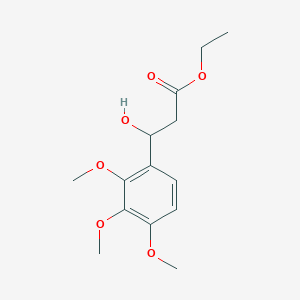


![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
